molecular formula C9H12ClNO2 B1271463 Methyl 2-(aminomethyl)benzoate Hydrochloride CAS No. 849020-92-4

Methyl 2-(aminomethyl)benzoate Hydrochloride

Cat. No.: B1271463
CAS No.: 849020-92-4
M. Wt: 201.65 g/mol
InChI Key: RMCMHUFPMHONOO-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)benzoate Hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)benzoate Hydrochloride typically involves the esterification of 2-(aminomethyl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminomethyl)benzoate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-(aminomethyl)benzoate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)benzoate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The ester group may undergo hydrolysis, releasing the active aminomethylbenzoic acid, which can further interact with biological pathways .

Comparison with Similar Compounds

  • Methyl 4-(aminomethyl)benzoate Hydrochloride
  • Ethyl 2-(aminomethyl)benzoate Hydrochloride
  • Methyl 3-(aminomethyl)benzoate Hydrochloride

Comparison: Methyl 2-(aminomethyl)benzoate Hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as Methyl 4-(aminomethyl)benzoate Hydrochloride, it may exhibit different chemical and biological properties, making it suitable for distinct applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCMHUFPMHONOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375427
Record name Methyl 2-(aminomethyl)benzoate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849020-92-4
Record name Methyl 2-(aminomethyl)benzoate Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Carbomethoxybenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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